I(2)-Panasinsene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Panasinsene typically involves the extraction of volatile oils from ginseng using methods such as steam distillation or gas chromatography-mass spectrometry (GC-MS)
Industrial Production Methods: : Industrial production of beta-Panasinsene is primarily achieved through the cultivation and processing of ginseng. The volatile oils are extracted from the ginseng roots, and beta-Panasinsene is isolated using techniques like GC-MS .
Chemical Reactions Analysis
Types of Reactions: : Beta-Panasinsene can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on the specific reactions and conditions is limited.
Common Reagents and Conditions: : Common reagents and conditions for the reactions of beta-Panasinsene are not extensively documented. General reagents for sesquiterpene hydrocarbons may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: : Beta-Panasinsene is studied for its role in the volatile profile of ginseng and its contribution to the plant’s aroma .
Biology: : In biological research, beta-Panasinsene is investigated for its potential bioactive properties, including its role in plant defense mechanisms.
Medicine: : While beta-Panasinsene itself is not widely used in medicine, ginseng, which contains beta-Panasinsene, is known for its medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer effects .
Industry: : Beta-Panasinsene is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The specific mechanism of action of beta-Panasinsene is not well-documented. as a sesquiterpene hydrocarbon, it may interact with various molecular targets and pathways involved in plant defense and aroma production.
Comparison with Similar Compounds
Similar Compounds: : Beta-Panasinsene is similar to other sesquiterpene hydrocarbons found in ginseng, such as alpha-Panasinsene, alpha-Neoclovene, and beta-Neoclovene .
Uniqueness: : Beta-Panasinsene is unique in its specific contribution to the aroma profile of ginseng. It is one of the primary volatile compounds that differentiate ginseng species and cultivation methods .
Properties
CAS No. |
56684-97-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2aS,4aR,8aR)-2,2,4a-trimethyl-8-methylidene-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]indene |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)9-7-12-13(2,3)10-15(11,12)14/h12H,1,5-10H2,2-4H3/t12-,14+,15-/m0/s1 |
InChI Key |
LTMKWDWWHXRNMO-CFVMTHIKSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@]13CC([C@@H]3CC2)(C)C |
Canonical SMILES |
CC1(CC23C1CCC2(CCCC3=C)C)C |
Origin of Product |
United States |
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